molecular formula C40H62O4 B14246955 9,10-Ditridecylanthracene-2,3,6,7-tetrol CAS No. 184353-15-9

9,10-Ditridecylanthracene-2,3,6,7-tetrol

Cat. No.: B14246955
CAS No.: 184353-15-9
M. Wt: 606.9 g/mol
InChI Key: KHTPFKCEVFOCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Ditridecylanthracene-2,3,6,7-tetrol is an organic compound with the chemical formula C40H62O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features long alkyl chains at the 9 and 10 positions, as well as hydroxyl groups at the 2, 3, 6, and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Ditridecylanthracene-2,3,6,7-tetrol typically involves the alkylation of anthracene derivatives followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of anthracene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tridecyl groups at the 9 and 10 positions. Subsequent hydroxylation at the 2, 3, 6, and 7 positions can be achieved using reagents like osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

9,10-Ditridecylanthracene-2,3,6,7-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10-Ditridecylanthracene-2,3,6,7-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Ditridecylanthracene-2,3,6,7-tetrol involves its interaction with molecular targets through its hydroxyl and alkyl groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways, making the compound useful in biological and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dimethylanthracene-2,3,6,7-tetraol
  • 9,10-Diethyl-2,3,6,7-tetramethoxyanthracene
  • 9,10-Diphenylanthracene

Uniqueness

9,10-Ditridecylanthracene-2,3,6,7-tetrol is unique due to its long alkyl chains, which impart distinct solubility and hydrophobic properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific solubility characteristics, such as in organic electronics and drug delivery systems .

Properties

CAS No.

184353-15-9

Molecular Formula

C40H62O4

Molecular Weight

606.9 g/mol

IUPAC Name

9,10-di(tridecyl)anthracene-2,3,6,7-tetrol

InChI

InChI=1S/C40H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-33-27-37(41)39(43)29-35(33)32(36-30-40(44)38(42)28-34(31)36)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30,41-44H,3-26H2,1-2H3

InChI Key

KHTPFKCEVFOCPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)O)O)CCCCCCCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.